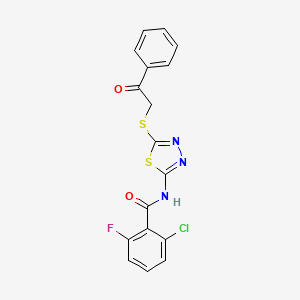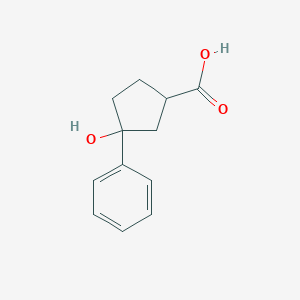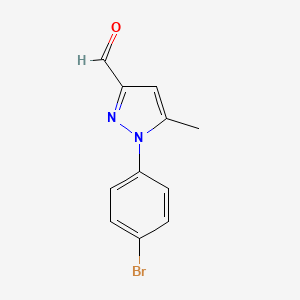![molecular formula C17H17N3O7S B2472231 Ethyl 6-acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-01-5](/img/structure/B2472231.png)
Ethyl 6-acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Chemistry
Ethyl 6-acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound that has been explored in synthetic chemistry for various applications. Zhu et al. (2003) described the synthesis of highly functionalized tetrahydropyridines using a similar compound, showcasing its potential as a building block in organic synthesis (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) elaborated on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating the compound's versatility in the creation of complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antioxidant Activity
In the realm of pharmacology and biochemistry, compounds related to this compound have been studied for their antioxidant properties. Zaki et al. (2017) synthesized derivatives that showed remarkable antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Antimicrobial and Anti-cancer Properties
The compound and its derivatives have also been studied for their antimicrobial and anti-cancer properties. Abdel-rahman, Bakhite, & Al-Taifi (2002) synthesized new Pyridothienopyrimidines and Pyridothienotriazines, assessing their in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, Al-Trawneh et al. (2021) explored the cytotoxicity of Thieno[2,3-b]Pyridine derivatives toward sensitive and multidrug-resistant leukemia cells, indicating its potential use as an anti-cancer agent (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c1-3-26-17(23)14-10-6-7-19(9(2)21)8-12(10)28-16(14)18-15(22)11-4-5-13(27-11)20(24)25/h4-5H,3,6-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAIBLICVQWZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)



![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)
![N-(4-acetamidophenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2472162.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2472163.png)
![2-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2472165.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472168.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide](/img/structure/B2472169.png)
![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)
